N-(4-cyanophenyl)sulfamide

Carbonic anhydrase inhibition Zinc-binding pharmacophore Enzymology

Researchers requiring a well-characterized carbonic anhydrase inhibitor often face batch-to-batch variability and ambiguous isoform selectivity. N-(4-Cyanophenyl)sulfamide (CAS 164648-70-8) resolves this with validated nanomolar potency: • CA II Ki = 16 nM; CA I Ki = 20 nM - consistent positive control for CO₂ hydration assays • Active across CA I, II, IX, XII - enables pan-CA vs. isoform-selective pharmacology • Unsubstituted -NHSO₂NH₂ zinc-binding group - direct comparator for sulfonamide/sulfamate bioisostere SAR Supplied with full QC documentation for reproducible enzymology and inhibitor screening campaigns.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 164648-70-8
Cat. No. B061544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)sulfamide
CAS164648-70-8
SynonymsSulfamide, (4-cyanophenyl)- (9CI)
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NS(=O)(=O)N
InChIInChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12)
InChIKeyXFOYAXPHCAOZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-cyanophenyl)sulfamide (CAS 164648-70-8) - Core Compound Profile for Research Sourcing


N-(4-cyanophenyl)sulfamide (CAS 164648-70-8) is a sulfamide-containing small molecule (MW 197.22, C7H7N3O2S) characterized by a 4-cyanophenyl group linked to an unsubstituted sulfamide (-NHSO2NH2) zinc-binding moiety [1]. Its computed physicochemical profile includes XLogP3 of 0.1, two hydrogen bond donors, five acceptors, and zero violations of Lipinski's Rule of Five [2]. The sulfamide functional group is recognized in medicinal chemistry as a bioisostere of sulfonamide, sulfamate, and urea moieties, serving as a zinc-binding pharmacophore in metalloenzyme inhibition [3].

Why Generic Substitution Fails for N-(4-cyanophenyl)sulfamide in Carbonic Anhydrase Research


Sulfamide-containing compounds exhibit isoform-specific inhibition profiles that are highly sensitive to aryl substitution patterns [1]. The 4-cyanophenyl substituent of this compound confers a distinct inhibitory fingerprint across carbonic anhydrase (CA) isoforms compared to other aryl-substituted sulfamides and sulfonamides [2]. While sulfonamides, sulfamates, and unsubstituted sulfamide represent alternative zinc-binding scaffolds, their potency and isoform selectivity differ substantially from substituted sulfamides; for instance, unsubstituted sulfamide is approximately 2000-fold less potent against CA II than N-hydroxysulfamide derivatives [3]. Consequently, substituting N-(4-cyanophenyl)sulfamide with generic sulfonamide or sulfamate analogs would alter both absolute potency and relative isoform selectivity, potentially invalidating structure-activity relationship (SAR) conclusions and experimental reproducibility. The quantitative differentiation evidence below substantiates why this specific substitution pattern warrants independent procurement and evaluation.

Quantitative Differentiation Evidence: N-(4-cyanophenyl)sulfamide Performance Data


Comparative CA I and CA II Inhibition Potency: N-(4-cyanophenyl)sulfamide vs. Unsubstituted Sulfamide Scaffold

N-(4-cyanophenyl)sulfamide exhibits nanomolar inhibitory potency against human carbonic anhydrase isoforms I and II, with reported Ki values of 20 nM for CA I and 16 nM for CA II [1]. The unsubstituted sulfamide parent scaffold (H2NSO2NH2), lacking the 4-cyanophenyl moiety, demonstrates substantially weaker inhibition, with inhibition constants against various CA isoforms in the micromolar range [2]. This difference demonstrates that the 4-cyanophenyl substitution confers over two orders of magnitude enhancement in CA II inhibitory potency compared to the unsubstituted sulfamide core scaffold.

Carbonic anhydrase inhibition Zinc-binding pharmacophore Enzymology

Isoform Selectivity Profile: N-(4-cyanophenyl)sulfamide Multi-isoform CA Inhibition

N-(4-cyanophenyl)sulfamide demonstrates inhibitory activity across at least four human carbonic anhydrase isoforms: the cytosolic isoforms CA I (Ki = 20 nM) and CA II (Ki = 16 nM), as well as the transmembrane tumor-associated isoforms CA IX and CA XII [1] [2]. This multi-isoform inhibition profile distinguishes it from CA inhibitors with narrow isoform selectivity. While specific Ki values for CA IX and CA XII are not quantified in the available dataset, the documented multi-target engagement across both cytosolic and tumor-associated isoforms supports its utility as a broad-spectrum CA inhibitor probe in comparative enzymology studies.

Carbonic anhydrase isoform selectivity Tumor-associated CA IX/XII Target profiling

Anti-HIV-1 Activity: N-(4-cyanophenyl)sulfamide Derivatives as HIV-1 RT Inhibitors

Derivatives of N-(4-cyanophenyl)sulfamide have demonstrated anti-HIV-1 activity through inhibition of HIV-1 reverse transcriptase (RT), with reported IC50 values ranging from 0.1 to 1 μM in cell-based assays . The 4-cyanophenyl group appears in active anti-HIV compounds incorporating sulfonamide and sulfamide motifs that target the non-nucleoside RT inhibitor (NNRTI) binding pocket [1]. Structure-activity relationship studies indicate that introducing substitutions on the C2 position of the 4-cyanophenyl group can further improve antiviral activity against wild-type HIV-1 [2]. This establishes N-(4-cyanophenyl)sulfamide as a validated starting scaffold for NNRTI development, distinct from other sulfonamide-based antiviral chemotypes.

HIV-1 reverse transcriptase inhibition Antiviral drug discovery Non-nucleoside RT inhibitors

Recommended Application Scenarios for N-(4-cyanophenyl)sulfamide (CAS 164648-70-8)


Carbonic Anhydrase II Positive Control in Enzymatic Assays

Employ N-(4-cyanophenyl)sulfamide as a nanomolar-potency positive control inhibitor for human carbonic anhydrase II (Ki = 16 nM) in stopped-flow CO2 hydration assays or thermal shift binding assays [1]. Its well-defined potency and unsubstituted sulfamide zinc-binding group make it suitable for establishing baseline inhibition in CA II enzymology experiments and for benchmarking novel CA inhibitor candidates. The compound's activity against CA I (Ki = 20 nM) also supports dual-isoform control applications [1].

Multi-Isoform CA Inhibition Profiling in Cancer Biology Research

Utilize N-(4-cyanophenyl)sulfamide as a tool compound for investigating the functional consequences of simultaneous inhibition of cytosolic (CA I, CA II) and tumor-associated (CA IX, CA XII) carbonic anhydrase isoforms [2] [3]. This application is particularly relevant in hypoxia and pH regulation studies where CA IX and CA XII are implicated in tumor microenvironment acidification. The compound's documented activity across these four isoforms supports its use in comparative pharmacology studies examining isoform-specific versus pan-CA inhibition effects.

HIV-1 NNRTI Scaffold Development and SAR Studies

Apply N-(4-cyanophenyl)sulfamide as a core scaffold for structure-activity relationship (SAR) exploration in HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) discovery programs . Derivatives of this scaffold have demonstrated sub-micromolar anti-HIV-1 activity, and the 4-cyanophenyl group offers a modifiable handle for further optimization (e.g., C2 substitution) to enhance potency and resistance profiles [4]. This compound provides a chemically distinct alternative to traditional DAPY- and DABO-based NNRTI scaffolds for resistance-bypass strategies.

Sulfamide Zinc-Binding Pharmacophore Reference Standard

Deploy N-(4-cyanophenyl)sulfamide as a reference compound for characterizing the zinc-binding properties of the sulfamide functional group relative to sulfonamide, sulfamate, and hydroxysulfamide bioisosteres [5]. The compound's unsubstituted terminal sulfamide (-NHSO2NH2) enables direct comparison with N-hydroxy and N-alkyl sulfamide derivatives in metalloenzyme inhibition studies, including carbonic anhydrase and other zinc-dependent enzymes. This application supports medicinal chemistry efforts aimed at optimizing zinc-binding pharmacophores for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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